An In-Depth Technical Guide to Tributoxy(phenyl)silane (CAS 10581-02-9)
An In-Depth Technical Guide to Tributoxy(phenyl)silane (CAS 10581-02-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tributoxy(phenyl)silane (CAS 10581-02-9) is an organosilicon compound characterized by a phenyl group and three butoxy groups attached to a central silicon atom. This unique structure imparts a combination of organic and inorganic characteristics, making it a valuable molecule in materials science and synthetic chemistry. The phenyl group offers thermal stability and hydrophobicity, while the hydrolyzable butoxy groups provide a reactive pathway for forming stable siloxane bonds (Si-O-Si). This dual functionality allows Tributoxy(phenyl)silane to act as a versatile crosslinking agent, surface modifier, and a precursor in the synthesis of advanced materials.[1][2] This guide provides a comprehensive overview of its core properties, synthesis, reactivity, applications, and safety considerations, designed to support researchers and professionals in its effective application.
Physicochemical Properties
A thorough understanding of the physicochemical properties of Tributoxy(phenyl)silane is essential for its application in research and development. While experimental data for this specific compound is limited, the following table summarizes its known and computed properties.[3][4]
| Property | Value | Source |
| CAS Number | 10581-02-9 | [3][5] |
| Molecular Formula | C₁₈H₃₂O₃Si | [3][5] |
| Molecular Weight | 324.53 g/mol | [3][5] |
| IUPAC Name | Tributoxy(phenyl)silane | [4] |
| Synonyms | Silane, tributoxyphenyl-; Phenyltributoxysilane | [4] |
| Appearance | Expected to be a colorless liquid | Inferred from related compounds |
| Boiling Point | Data not available | |
| Density | Data not available | |
| Refractive Index | Data not available |
Synthesis and Reactivity
Synthesis
Tributoxy(phenyl)silane is typically synthesized through the alcoholysis of a corresponding chlorosilane. A common and effective method involves the reaction of phenyltrichlorosilane with n-butanol.[6] The reaction proceeds via a nucleophilic substitution at the silicon center, where the butoxy group from n-butanol displaces a chloride ion. This reaction is generally carried out in the presence of a base, such as a tertiary amine (e.g., triethylamine or pyridine), to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
Caption: Synthesis of Tributoxy(phenyl)silane.
Experimental Protocol: Synthesis of Tributoxy(phenyl)silane
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Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a nitrogen inlet is charged with a solution of phenyltrichlorosilane in an anhydrous non-polar solvent (e.g., toluene or hexane).
-
Reagent Addition: A solution of n-butanol (3.0 equivalents) and a suitable base like pyridine or triethylamine (3.0 equivalents) in the same anhydrous solvent is added dropwise to the stirred solution of phenyltrichlorosilane at 0 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After cooling to room temperature, the precipitated hydrochloride salt is removed by filtration.
-
Purification: The filtrate is concentrated under reduced pressure to remove the solvent. The resulting crude product is then purified by vacuum distillation to yield pure Tributoxy(phenyl)silane.
Reactivity and Hydrolysis
The reactivity of Tributoxy(phenyl)silane is dominated by the silicon-butoxy bonds. These bonds are susceptible to hydrolysis in the presence of water, a reaction that can be catalyzed by either acids or bases.[7][8] The hydrolysis proceeds in a stepwise manner, replacing the butoxy groups with hydroxyl groups to form silanol intermediates. These silanols are highly reactive and readily undergo condensation reactions with each other or with remaining butoxy groups to form stable siloxane (Si-O-Si) bridges, releasing water or butanol as byproducts.[9][10] The overall process leads to the formation of a polysiloxane network. The rate of hydrolysis is influenced by factors such as pH, temperature, and the concentration of water.[11]
Caption: Hydrolysis and condensation of Tributoxy(phenyl)silane.
Spectroscopic Characterization
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the phenyl and butoxy groups.
-
Phenyl protons: A multiplet in the aromatic region, typically between δ 7.2 and 7.8 ppm.
-
Butoxy protons:
-
A triplet corresponding to the -OCH₂- protons, expected around δ 3.9 ppm.
-
A multiplet for the -OCH₂CH₂ - protons around δ 1.7 ppm.
-
A multiplet for the -CH₂CH₂ CH₃ protons around δ 1.4 ppm.
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A triplet for the terminal -CH₃ protons around δ 0.9 ppm.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information on the carbon framework.
-
Phenyl carbons: Several signals in the aromatic region (δ 128-135 ppm).
-
Butoxy carbons:
-
-OCH₂- carbon at approximately δ 65 ppm.
-
-OCH₂C H₂- carbon around δ 35 ppm.
-
-CH₂C H₂CH₃ carbon around δ 19 ppm.
-
-CH₃ carbon around δ 14 ppm.
-
A reference to a ¹³C NMR spectrum is available on PubChem.[4]
FT-IR (Fourier-Transform Infrared) Spectroscopy: The FT-IR spectrum is useful for identifying the key functional groups.
-
C-H stretching (aromatic): Peaks above 3000 cm⁻¹.
-
C-H stretching (aliphatic): Peaks just below 3000 cm⁻¹.
-
C=C stretching (aromatic): Bands in the 1600-1450 cm⁻¹ region.
-
Si-O-C stretching: Strong, broad absorbances in the 1100-1000 cm⁻¹ region.
-
Ph-Si stretching: A band around 1430 cm⁻¹.
Applications
The unique properties of Tributoxy(phenyl)silane make it a valuable component in various applications, primarily in materials science.
-
Crosslinking Agent: Due to the presence of three hydrolyzable butoxy groups, it can act as a crosslinker for silicone polymers and other organic resins.[1][2] The resulting crosslinked materials often exhibit enhanced thermal stability and mechanical properties.
-
Surface Modifier: Tributoxy(phenyl)silane can be used to modify the surface of inorganic materials such as glass, silica, and metal oxides.[10] The hydrolysis of the butoxy groups allows for the formation of covalent bonds with surface hydroxyl groups, while the phenyl group imparts hydrophobicity and can alter the surface energy.[12] This is particularly useful in creating water-repellent coatings for masonry and other substrates.[13]
-
Precursor for High-Performance Materials: The phenyl group contributes to high thermal stability and a high refractive index.[14][15] This makes Tributoxy(phenyl)silane a suitable precursor for the synthesis of high-temperature resistant resins and optical materials.[16][17]
-
Coupling Agent: In composite materials, it can act as a coupling agent to improve the adhesion between an inorganic filler and an organic polymer matrix, leading to improved mechanical performance of the composite.[1]
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